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molecular formula C14H23N5O B8726111 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol CAS No. 157014-18-1

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol

Cat. No. B8726111
M. Wt: 277.37 g/mol
InChI Key: WLJMHEGOFBHPHD-UHFFFAOYSA-N
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Patent
US05795986

Procedure details

A mixture of 4-chloro-2,6-di-1-pyrrolidinyl-pyrimidine (II, J. Med. Chem., 33, 1145 (1990), 300 g) in ethanolamine (1000 mL) is heated at 140° for 66 hr. The reaction mixture is cooled, diluted with water (1700 mL) and the product is isolated by filtration, to give the title compound, mp=150.5-151.50°; NMR (CDCl3) 6.55, 4.83, 4.75, 3.75-3.72, 3.54-3.38 and 1.93-1.85 δ.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
1700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[N:5]=[C:4]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:3]=1.[CH2:18]([CH2:20][NH2:21])[OH:19]>O>[N:13]1([C:4]2[N:3]=[C:2]([NH:21][CH2:20][CH2:18][OH:19])[CH:7]=[C:6]([N:8]3[CH2:12][CH2:11][CH2:10][CH2:9]3)[N:5]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N1CCCC1)N1CCCC1
Name
Quantity
1000 mL
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
1700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 140° for 66 hr
Duration
66 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=NC(=CC(=N1)NCCO)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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